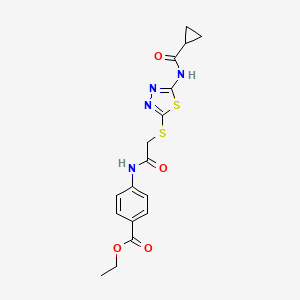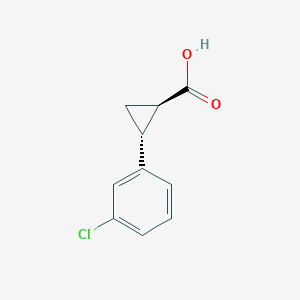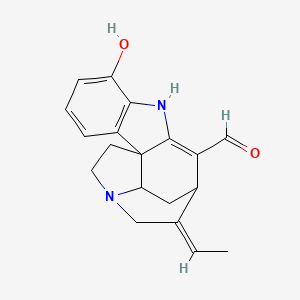
(19E)-12-hydroxy-2,16-didehydrocur-19-en-17-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Steroidal Haptens : A study by Pouzar and Fajkos̆ (1994) reports the synthesis of a steroidal hapten, specifically a derivative of (19E)-3β,17-dihydroxy-20-oxopregn-5-en-19-al, indicating its relevance in the development of new steroidal compounds (Pouzar & Fajkos̆, 1994). This demonstrates the compound's potential use in the synthesis of specialized biochemical agents.
Development of Immunoassays : In another research, the same authors describe the synthesis of (19E)-3β,7α-dihydroxy-17-oxoandrost-5-en-19-al, a new hapten for immunoassays targeting 7α-hydroxydehydroepiandrosterone, highlighting its applicability in developing diagnostic tools (Pouzar, Slavíková, & C̆erný, 1998).
Role in Steroid Biosynthesis Research : Numazawa et al. (1990) explored the synthesis of 16α-hydroxyandrost-4-ene-3,17,19-trione, a potential intermediate in estriol biosynthesis, demonstrating the compound's importance in understanding steroid biosynthesis (Numazawa, Hoshi, Konno, & Nagaoka, 1990).
Pharmacological Research
Investigating Neuroprotective Properties : Chen et al. (2006) identified compounds from Antrodia camphorata, including 19-hydroxylabda-8(17)-en-16,15-olide, exhibiting neuroprotective activities. This suggests potential medicinal applications in neurodegenerative disease research (Chen, Shiao, Lin, Shao, Lai, Lin, Ng, & Kuo, 2006).
Aromatase Inhibition for Cancer Therapy : Numazawa and Yamada (1999) synthesized 19-hydroxy- and 19-oxo-steroids, potential metabolites of an aromatase inhibitor, suggesting its role in cancer treatment, specifically in estrogen-dependent cancers (Numazawa & Yamada, 1999).
Biochemical and Biotechnological Applications
Fungal Biotransformation Studies : Fraga et al. (2014) investigated the microbial transformation of diterpenes by Fusarium fujikuroi, indicating the compound's utility in biotechnological applications and biosynthesis studies (Fraga, Bressa, González, & Guillermo, 2014).
Research on Platelet Aggregation Inhibitors : In the study of novel compounds from Annona squamosa, Yang et al. (2002) found new ent-kaurane diterpenoids, such as 16alpha-hydro-19-al-ent-kauran-17-oic acid, showing significant anti-platelet aggregation activity. This has implications in cardiovascular disease research and treatment (Yang, Chang, Wu, Wang, Wu, 2002).
Eigenschaften
IUPAC Name |
(12E)-12-ethylidene-6-hydroxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-11-9-21-7-6-19-14-4-3-5-15(23)17(14)20-18(19)13(10-22)12(11)8-16(19)21/h2-5,10,12,16,20,23H,6-9H2,1H3/b11-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOFCMASVRMYJU-FUQNDXKWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

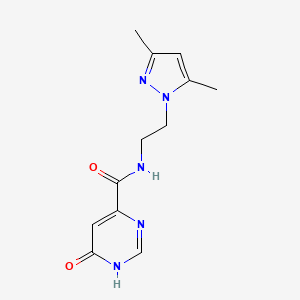
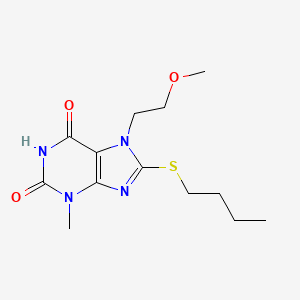
![ethyl (2Z)-cyano(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate](/img/structure/B2423098.png)
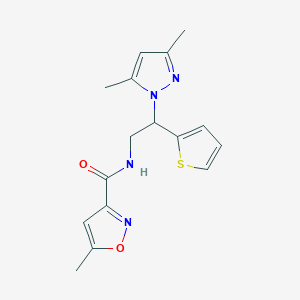

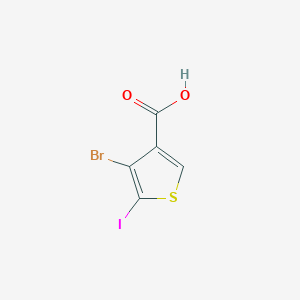
![N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2423106.png)
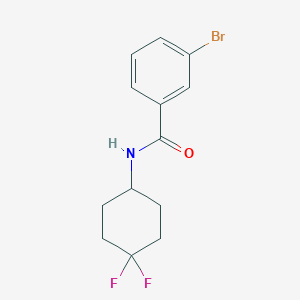
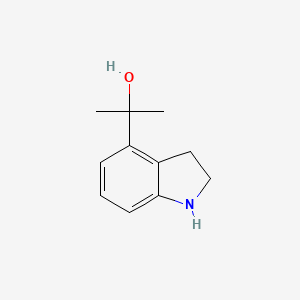
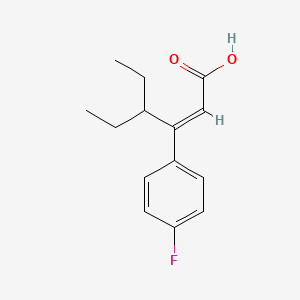
![1,3-Benzodioxol-5-yl-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2423112.png)
